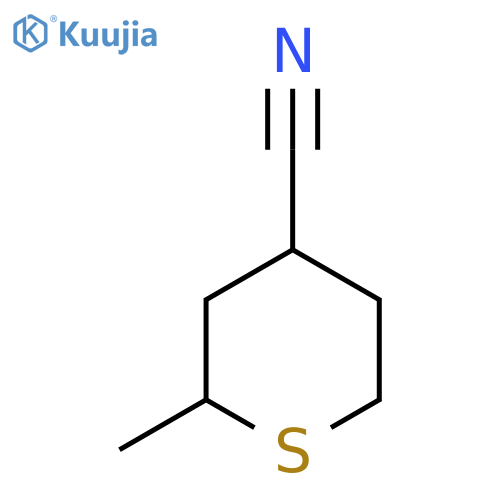

Cas no 2116284-85-4 (2-Methylthiane-4-carbonitrile)

2-Methylthiane-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2116284-85-4

- 2-Methylthiane-4-carbonitrile

- EN300-4974709

-

- インチ: 1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3

- InChIKey: RVECDTNEYUDPFI-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C#N)CC1C

計算された属性

- せいみつぶんしりょう: 141.06122053g/mol

- どういたいしつりょう: 141.06122053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 49.1Ų

2-Methylthiane-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4974709-0.5g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 0.5g |

$758.0 | 2025-03-15 | |

| Enamine | EN300-4974709-2.5g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 2.5g |

$1903.0 | 2025-03-15 | |

| 1PlusChem | 1P0286W7-500mg |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90% | 500mg |

$999.00 | 2023-12-19 | |

| 1PlusChem | 1P0286W7-1g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90% | 1g |

$1262.00 | 2023-12-19 | |

| Enamine | EN300-4974709-0.1g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 0.1g |

$337.0 | 2025-03-15 | |

| Enamine | EN300-4974709-10.0g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 10.0g |

$4176.0 | 2025-03-15 | |

| Enamine | EN300-4974709-0.05g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 0.05g |

$226.0 | 2025-03-15 | |

| Enamine | EN300-4974709-1.0g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90.0% | 1.0g |

$971.0 | 2025-03-15 | |

| 1PlusChem | 1P0286W7-2.5g |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90% | 2.5g |

$2414.00 | 2023-12-19 | |

| 1PlusChem | 1P0286W7-50mg |

2-methylthiane-4-carbonitrile |

2116284-85-4 | 90% | 50mg |

$332.00 | 2023-12-19 |

2-Methylthiane-4-carbonitrile 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

3. Book reviews

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

2-Methylthiane-4-carbonitrileに関する追加情報

Introduction to 2-Methylthiane-4-carbonitrile (CAS No. 2116284-85-4)

2-Methylthiane-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2116284-85-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiane family, characterized by a sulfur atom bonded to two carbon atoms, with additional functional groups that enhance its reactivity and utility in synthetic chemistry. The presence of a methyl group and a nitrile substituent at the 2nd and 4th positions, respectively, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The structure of 2-Methylthiane-4-carbonitrile features a five-membered heterocyclic ring containing sulfur, with a methyl group attached to one of the ring carbons and a nitrile group (-CN) at another. This arrangement contributes to its versatility in chemical reactions, particularly in nucleophilic substitution and addition reactions. The nitrile group is particularly noteworthy, as it can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to amides, which are crucial steps in drug development.

In recent years, 2-Methylthiane-4-carbonitrile has been explored for its potential applications in medicinal chemistry. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules. For instance, researchers have investigated its use in creating novel heterocyclic compounds that exhibit pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The sulfur-containing moiety is particularly interesting because sulfur-based compounds are known for their broad spectrum of biological activities.

One of the most compelling aspects of 2-Methylthiane-4-carbonitrile is its role in the development of new therapeutic agents. The nitrile group can be easily modified to introduce other functional groups, allowing for the creation of diverse molecular architectures. This flexibility has led to several studies exploring its use in the synthesis of small-molecule inhibitors targeting specific biological pathways. For example, derivatives of this compound have been shown to interact with enzymes involved in cancer cell proliferation and apoptosis, suggesting their potential as lead compounds for drug discovery.

The agrochemical industry has also recognized the significance of 2-Methylthiane-4-carbonitrile as a precursor for developing novel pesticides and herbicides. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthesizing compounds that can protect crops from pests and diseases. Recent research has demonstrated that certain derivatives of this compound exhibit potent insecticidal activity by interfering with insect nervous system function. This finding highlights the compound's potential as a component in environmentally friendly pest control strategies.

From a synthetic chemistry perspective, 2-Methylthiane-4-carbonitrile is notable for its utility in multi-step synthetic routes. The presence of both the thiane ring and the nitrile group provides multiple reaction sites, enabling chemists to construct complex molecules with precision. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to further diversify the structural framework derived from this compound. These approaches have opened new avenues for creating structurally novel and biologically active molecules.

The pharmacokinetic properties of derivatives derived from 2-Methylthiane-4-carbonitrile are also subjects of interest. Researchers are investigating how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in drug development. By optimizing these properties, scientists aim to enhance the bioavailability and therapeutic efficacy of compounds based on this scaffold. Such efforts are essential for translating promising laboratory findings into effective clinical treatments.

Moreover, the environmental impact of using 2-Methylthiane-4-carbonitrile as an intermediate has been carefully evaluated. Studies have shown that proper handling and disposal protocols can minimize ecological risks associated with its use in industrial processes. This aligns with global efforts to promote sustainable chemistry practices, ensuring that pharmaceutical and agrochemical manufacturing remains environmentally responsible while advancing scientific discovery.

In conclusion,2-Methylthiane-4-carbonitrile (CAS No. 2116284-85-4) represents a fascinating compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists seeking to develop innovative molecular architectures. As research continues to uncover new uses for this compound,its significance is likely to grow, driving further advancements in drug discovery and sustainable agriculture.

2116284-85-4 (2-Methylthiane-4-carbonitrile) 関連製品

- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)

- 2228701-72-0(3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)

- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)

- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)

- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)

- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)

- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 1019854-61-5(12-Ethoxynimbolinin C)

- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)